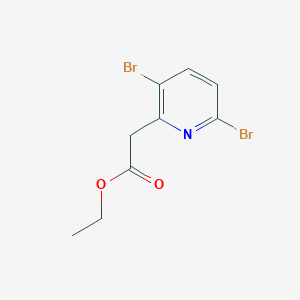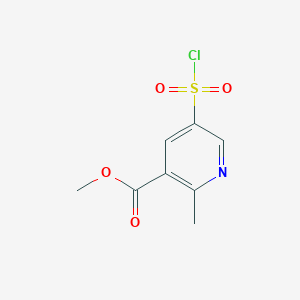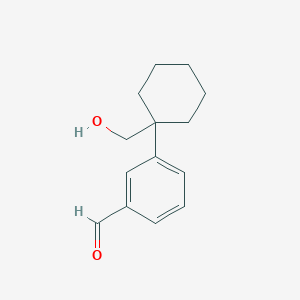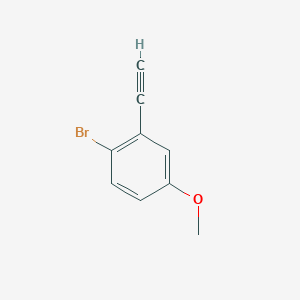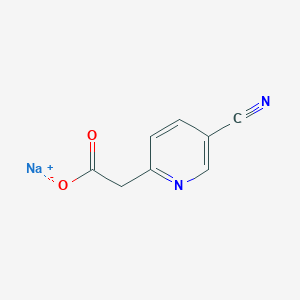![molecular formula C6H6Br2N4 B1449088 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide CAS No. 2044706-06-9](/img/structure/B1449088.png)
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide
Descripción general
Descripción
“5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” is a chemical compound with the CAS Number: 2044706-06-9 . It has a molecular weight of 293.95 . This compound is solid in physical form and is stored at refrigerator temperature .
Chemical Reactions Analysis
The chemical reactions involving “5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
“5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” is a solid compound with a molecular weight of 293.95 . It is stored at refrigerator temperature .Aplicaciones Científicas De Investigación
Targeted Kinase Inhibition
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide: has been identified as a potential inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a pivotal role in a variety of cellular processes. The inhibition of specific kinases is a promising strategy for treating diseases such as cancer, where certain kinases are overactive.
Antitubercular Activity
Compounds with the pyrrolo[2,3-d]pyrimidine moiety, such as this compound, have shown potential as antitubercular agents . Tuberculosis (TB) is caused by the bacterium Mycobacterium tuberculosis, and new antitubercular drugs are in high demand due to the emergence of drug-resistant strains of the bacterium.
Anticancer Properties
The compound’s structural framework is conducive to anticancer activity . Research into pyrrolo[2,3-d]pyrimidine derivatives has indicated their effectiveness in inhibiting the growth of cancer cells, making them valuable in the development of new chemotherapeutic agents.
Antiviral Applications
This compound’s class has been explored for its antiviral properties, particularly against viruses that pose significant health threats . The ability to interfere with viral replication makes these compounds an area of interest for developing treatments against viral infections.
Adenosine Receptor Modulation
The pyrrolo[2,3-d]pyrimidine structure is known to interact with adenosine receptors, which are involved in numerous physiological processes including cardiovascular function, neurotransmission, and immune response . Modulating these receptors can have therapeutic benefits for various conditions.
Anti-inflammatory Effects
Research has suggested that pyrrolo[2,3-d]pyrimidine derivatives exhibit anti-inflammatory effects . Inflammation is a biological response to harmful stimuli and is a component of many diseases. Compounds that can reduce inflammation are useful in the treatment of chronic inflammatory diseases.
Safety and Hazards
The safety information for “5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the signal word “Warning” and is associated with GHS pictograms GHS06, GHS07, GHS08, GHS09 .
Propiedades
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4.BrH/c7-3-1-9-6-4(3)5(8)10-2-11-6;/h1-2H,(H3,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPZLCXVDJNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)



![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)


